

Introduction: The Strategic Value of Polysubstituted Benzoates

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Compound of Interest

Compound Name: *Methyl 3-bromo-4-methyl-5-nitrobenzoate*

CAS No.: 223519-08-2

Cat. No.: B1593295

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In modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Aromatic scaffolds, particularly those with multiple, orthogonally reactive functional groups, are invaluable starting points. **Methyl 3-bromo-4-methyl-5-nitrobenzoate** belongs to this elite class of building blocks. Each substituent serves a distinct and critical purpose:

- Nitro Group (-NO₂): A powerful electron-withdrawing group that can direct further electrophilic substitutions. More importantly, it is readily reduced to a primary amine (-NH₂), a crucial nucleophile for building amides, ureas, sulfonamides, and for constructing heterocyclic rings. [\[1\]](#)[\[2\]](#)
- Bromo Group (-Br): A key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
- Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, providing a site for amide bond formation, or can be reduced to a primary alcohol.
- Methyl Group (-CH₃): Provides a lipophilic anchor and sterically influences the molecule's conformation and interaction with biological targets.

This combination makes the title compound an ideal precursor for creating libraries of diverse compounds, particularly in the development of kinase inhibitors and other targeted therapies

where precise molecular tailoring is essential.[2]

Physicochemical and Spectroscopic Profile

While a specific CAS number for **Methyl 3-bromo-4-methyl-5-nitrobenzoate** is not broadly listed, its properties can be reliably predicted based on its structure. Researchers procuring this compound via custom synthesis should verify its identity using the following analytical techniques.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO ₄	Calculated
Molecular Weight	274.07 g/mol	PubChem[3]
Appearance	Expected to be a white to pale yellow solid	Analogy to similar compounds[4]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)	Standard organic compound behavior
Predicted XLogP3	2.7	PubChem[3]

Expected Spectroscopic Signatures:

- ¹H NMR: Two aromatic protons appearing as singlets or narrow doublets (due to meta-coupling) in the aromatic region (~7.5-8.5 ppm). Two singlets in the aliphatic region corresponding to the ester methyl group (~3.9 ppm) and the aromatic methyl group (~2.5 ppm).
- ¹³C NMR: Signals for the carbonyl carbon (~165 ppm), aromatic carbons (including those attached to Br, NO₂, and CH₃), and the two methyl carbons.
- IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (~1720-1740 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹), and C-Br stretch.

Synthesis and Purification: A Strategic Approach

The synthesis of **Methyl 3-bromo-4-methyl-5-nitrobenzoate** is not commonly documented in standard literature, implying it is a specialty chemical. However, a logical and robust synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution, considering the directing effects of the substituents.

Proposed Synthetic Pathway

The most logical pathway begins with methyl 4-methylbenzoate and proceeds through a two-step sequence of bromination followed by nitration. The order is critical to achieve the desired substitution pattern due to the directing effects of the functional groups.



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Caption: Proposed two-step synthesis of **Methyl 3-bromo-4-methyl-5-nitrobenzoate**.

Causality of Experimental Choices:

- **Bromination First:** The methyl group (-CH₃) on the starting material is an ortho, para-director. Since the para position is blocked by the ester, bromination is directed to the position ortho to the methyl group (C3), yielding Methyl 3-bromo-4-methylbenzoate.
- **Nitration Second:** In the intermediate, we have three groups to consider. The methyl and bromo groups are ortho, para-directors, while the methyl ester is a meta-director. The most activated position that satisfies these directing effects is C5, which is ortho to the methyl group and meta to the ester. This regioselectivity ensures the formation of the desired product with high fidelity. Nitration is a classic and well-understood electrophilic aromatic substitution.^{[5][6]}

Detailed Experimental Protocol: Synthesis

Step 1: Bromination of Methyl 4-methylbenzoate

- To a stirred solution of methyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr_3 , 0.05 eq).
- Protect the reaction from light and moisture.
- Slowly add bromine (Br_2 , 1.05 eq) dropwise at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
- In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to neutralize excess bromine.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3-bromo-4-methylbenzoate.

Step 2: Nitration of Methyl 3-bromo-4-methylbenzoate

- Cool concentrated sulfuric acid (H_2SO_4 , ~5-10 vol) to 0 °C in a round-bottom flask.
- Slowly add the crude Methyl 3-bromo-4-methylbenzoate (1.0 eq) from the previous step, ensuring the temperature remains below 10 °C.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO_3 , 1.1 eq) to concentrated sulfuric acid (~2 vol) at 0 °C.
- Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0-10 °C.^[7]
- After the addition, allow the reaction to stir at this temperature for 1-2 hours.
- In-Process Control: Monitor the reaction by TLC.

- Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate.
- Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

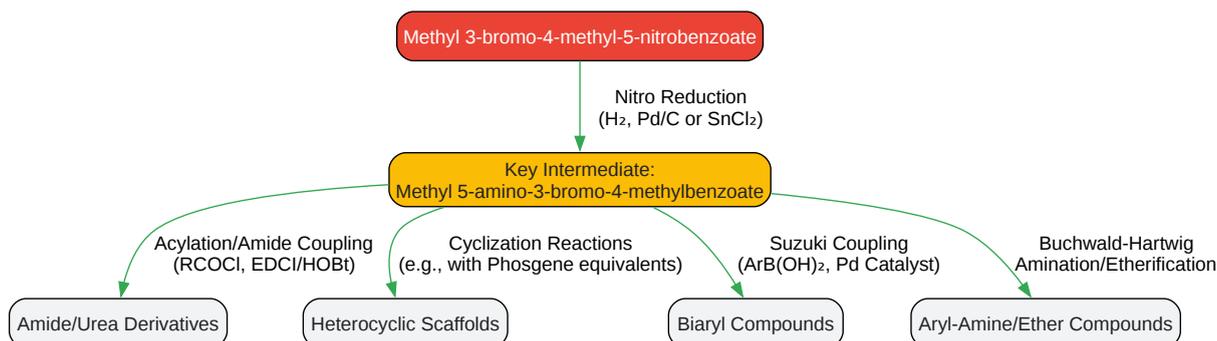
Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.

- Trustworthiness: The purity of the final product must be validated. A self-validating system includes:
 - Melting Point Analysis: A sharp, well-defined melting point indicates high purity.[8]
 - Spectroscopic Confirmation: ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm the structure and identity of the final compound.
 - Chromatographic Purity: HPLC or GC-MS analysis to quantify purity (typically >95% is required for drug discovery applications).

Key Applications in Medicinal Chemistry

The true value of **Methyl 3-bromo-4-methyl-5-nitrobenzoate** is realized in its subsequent transformations, which unlock pathways to diverse and novel chemical entities.



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Caption: Key transformations of the title compound for drug discovery applications.

Gateway Reaction: Nitro Group Reduction

The most critical first step is the reduction of the nitro group to an amine. This is typically achieved with high yield using standard conditions.

Protocol: Reduction to Methyl 5-amino-3-bromo-4-methylbenzoate

- Dissolve **Methyl 3-bromo-4-methyl-5-nitrobenzoate** (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
- Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
- Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC until completion.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

- Concentrate the filtrate under reduced pressure to yield the desired amine, which can often be used in the next step without further purification.

Exemplar Application: Suzuki Cross-Coupling

The bromo substituent is an excellent handle for Suzuki coupling, a powerful C-C bond-forming reaction. This allows for the introduction of various aryl or heteroaryl groups.

Protocol: Suzuki Coupling of the Amine Intermediate

- In a microwave vial or Schlenk flask, combine the amine intermediate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
- Add a solvent mixture, typically dioxane/water or DME/water.
- Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
- Heat the reaction to 80-120 °C (conventional heating or microwave) for 1-12 hours.
- Monitor by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

Sourcing and Supplier Qualification

Given its specialized nature, **Methyl 3-bromo-4-methyl-5-nitrobenzoate** is most likely available from suppliers specializing in custom synthesis or advanced building blocks rather than as a stock chemical.

Potential Supplier Landscape

Researchers should contact companies known for their expertise in complex organic synthesis.

Supplier Category	Examples	Key Strength
Custom Synthesis Organizations (CSOs)	WuXi AppTec, Pharmaron, Syngene	Scalable synthesis, extensive expertise, comprehensive analytical support.
Specialty Building Block Suppliers	AChemBlock, ChemScene, Apollo Scientific, Combi-Blocks	Catalog of unique scaffolds and custom synthesis capabilities for novel compounds. [9]
Major Chemical Catalogs	Sigma-Aldrich (Merck), Fisher Scientific, VWR	May offer custom synthesis services or list the compound through their marketplace of smaller suppliers.

Essential Supplier Qualification Criteria

When sourcing this compound, it is crucial to perform due diligence to ensure quality and reliability.

- Request a Certificate of Analysis (CoA): The CoA must be for the specific batch being purchased and should include:
 - Confirmation of identity by ^1H NMR and Mass Spectrometry.
 - Purity assessment by HPLC or GC, with the chromatogram provided.
- Inquire about Synthesis Route: Understanding the synthetic route can provide insights into potential impurities.
- Evaluate Communication and Lead Times: A reliable supplier will provide clear communication on synthesis timelines and potential challenges.
- Purity Guarantee: Ensure the supplier can meet the purity requirements for your application (e.g., >97%).

Safety, Handling, and Storage

As with all nitroaromatic and halogenated compounds, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) is unavailable, guidelines can be drawn from similar molecules.[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.[\[13\]](#)
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-bromo-4-methyl-5-nitrobenzoate represents a powerful and versatile tool for the modern medicinal chemist. While not a common off-the-shelf reagent, its logical synthesis and the orthogonal reactivity of its functional groups make it a high-value target for custom synthesis. The ability to selectively perform nitro reduction, cross-coupling, and ester manipulations provides a clear and efficient path to novel and complex molecular entities. This guide equips researchers with the necessary technical knowledge to synthesize, source, and strategically apply this building block to accelerate their drug discovery programs.

References

- AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Online] Available at: [\[Link\]](#)
- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Online] Available at: [\[Link\]](#)
- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? [Online] Available at: [\[Link\]](#)
- Royal Society of Chemistry. Analytical Methods. [Online] Available at: [\[Link\]](#)
- ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Online] Available at: [\[Link\]](#)

- ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. [Online] Available at: [\[Link\]](#)
- PubChem.Methyl 4-amino-3-bromo-5-nitrobenzoate. [Online] Available at: [\[Link\]](#)
- MDPI.2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Online] Available at: [\[Link\]](#)
- ResearchGate. (2016). Nitration of Methyl Benzoate. [Online] Available at: [\[Link\]](#)
- LookChem.Cas 1849-55-4,3-Hydroxypyridine-2-carboxaldehyde. [Online] Available at: [\[Link\]](#)
- Lead Sciences.Methyl 3-bromo-5-fluoro-4-nitrobenzoate. [Online] Available at: [\[Link\]](#)
- PubChem.Methyl 3-bromo-2-methyl-5-nitrobenzoate. [Online] Available at: [\[Link\]](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 3-bromo-2-methyl-5-nitrobenzoate | C₉H₈BrNO₄ | CID 21907564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. aqa.org.uk [aqa.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Methyl 3-bromo-4-nitrobenzoate 97% | CAS: 126759-30-6 | AChemBlock [achemblock.com]

- [10. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- [11. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](https://store.apolloscientific.co.uk)
- [12. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- [13. Methyl 3-bromo-5-fluoro-4-nitrobenzoate - Lead Sciences \[lead-sciences.com\]](https://www.lead-sciences.com)
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